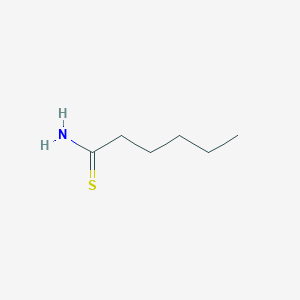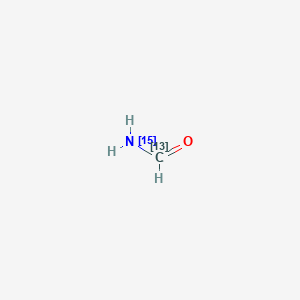
Formamide-13C,15N
Overview
Description
Formamide-13C,15N is a carbon-13 and nitrogen-15 labeled amide derived from formic acid . It is often used in the synthesis of labeled pharmaceuticals, pesticides, and herbicides . It is also used as a solvent .
Synthesis Analysis
Formamide-13C,15N is used in the synthesis of labeled pharmaceuticals, pesticides, and herbicides . The 15N labeling and analysis of 13C–15N and 1H–15N couplings in solution are used as a tool to study the structural aspects and pathways of chemical transformations .Molecular Structure Analysis
Formamide is an amide derived from formic acid . It has been used as a solvent for many ionic compounds .Chemical Reactions Analysis
The 15N labeling and analysis of 13C–15N and 1H–15N couplings in solution are used as a tool to study the structural aspects and pathways of chemical transformations . These transformations include rearrangements and ring-chain tautomerisms in monocyclic and fused nitrogen heterocycles .Physical And Chemical Properties Analysis
Formamide-13C,15N has a molecular weight of 47.03 . It has a boiling point of 210 °C and a melting point of 2-3 °C . The density of Formamide-13C,15N is 1.183 g/mL at 25 °C .Scientific Research Applications
Synthesis of Labeled Pharmaceuticals
Formamide-13C,15N is often used in the synthesis of labeled pharmaceuticals . The incorporation of the 13C and 15N isotopes allows for detailed tracking and analysis of the pharmaceutical compounds in various research settings.
Production of Pesticides and Herbicides
This compound also plays a crucial role in the production of labeled pesticides and herbicides . The isotopic labels help in studying the behavior, degradation, and environmental impact of these chemicals.
Solvent Applications
Formamide-13C,15N can be used as a solvent . Its unique properties make it suitable for dissolving a wide range of substances, which is particularly useful in various chemical reactions and processes.
Synthetic Intermediates
It’s used as a synthetic intermediate . This means it’s used in the production of other compounds, often serving as a building block in complex chemical syntheses.
Structural Studies and Chemical Transformations
The 15N labeling followed by an analysis of 13C–15N coupling constants in solution is a tool to study the structural aspects and pathways of chemical transformations .
Research on Rearrangements and Ring-Chain Tautomerisms
Formamide-13C,15N can be used in studies focusing on rearrangements and ring-chain tautomerisms . These are specific types of chemical reactions where a compound transforms from one isomer to another.
Mechanism of Action
Target of Action
Formamide-13C,15N is a carbon-13 and nitrogen-15 labeled amide derived from formic acid . It is often used in the synthesis of labeled pharmaceuticals, pesticides, and herbicides . .
Mode of Action
It is known that formamide, the unlabeled version of the compound, acts as a solvent for many ionic compounds .
Biochemical Pathways
It is known that formamide plays a role in the synthesis of labeled pharmaceuticals, pesticides, and herbicides .
Pharmacokinetics
It is known that formamide, the unlabeled version of the compound, is used as a solvent in various applications .
Safety and Hazards
Formamide-13C,15N is suspected of causing cancer and may cause damage to organs (blood, central nervous system, kidneys, liver) through prolonged or repeated exposure . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
(15N)azanylformaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUHDYFZUAESO-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584349 | |
| Record name | (~13~C,~15~N)Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.027 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formamide-13C,15N | |
CAS RN |
285977-74-4 | |
| Record name | (~13~C,~15~N)Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285977-74-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

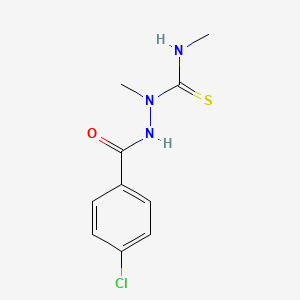
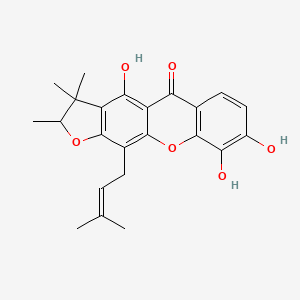
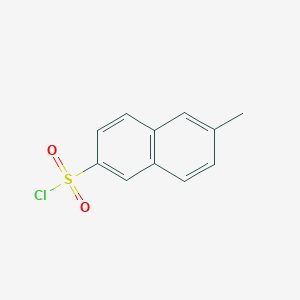




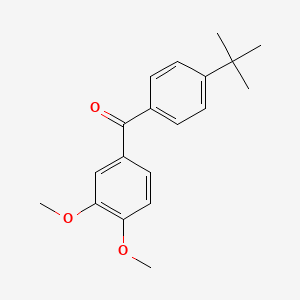



![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)
![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)
